Superior Antiproliferative Potency in Human Glioma LN18 Cells at 48 Hours: LLW-3-6 vs. Celecoxib
In a direct head-to-head comparison using the human glioma LN18 cell line, LLW-3-6 reduced cell viability by more than 30% at a concentration of 10 μM after 48-hour treatment, whereas celecoxib at the identical concentration (10 μM) produced only approximately a 10% reduction in viability over the same time period [1]. At 20 μM, LLW-3-6 inhibited cell growth by approximately 40%, while celecoxib required a concentration of 40 μM—twice the dose—to achieve a comparable antiproliferative effect [1]. Both compounds demonstrated minimal activity after 24-hour treatment across all tested concentrations (5, 10, 20, 40 μM), indicating that the differentiation emerges specifically at the 48-hour time point [1].
| Evidence Dimension | Cell viability reduction at 48 h in LN18 human glioma cells |
|---|---|
| Target Compound Data | >30% reduction at 10 μM; ~40% inhibition at 20 μM |
| Comparator Or Baseline | Celecoxib: ~10% reduction at 10 μM; required 40 μM to achieve ~40% inhibition |
| Quantified Difference | Approximately 3-fold greater potency at 10 μM; 2-fold concentration advantage at matched effect level (~40% inhibition) |
| Conditions | LN18 human glioma cell line; modified MTT (WST-1) assay; serum-free DMEM; 48 h incubation; 5% CO₂, 37°C; n=3 triplicates |
Why This Matters
For procurement in glioma research, LLW-3-6 achieves equivalent or superior antiproliferative efficacy at 2- to 3-fold lower concentrations than celecoxib, reducing compound consumption and potentially enabling lower-dose experimental designs.
- [1] Yerokun T, Winfield LL. Celecoxib and LLW-3-6 Reduce Survival of Human Glioma Cells Independently and Synergistically with Sulfasalazine. Anticancer Res. 2015 Dec;35(12):6419-24. PMID: 26637851. PMC4755477. View Source
